![molecular formula C14H15N3O3 B2795668 1-Methyl-3-nitro-4-(pyrrolidin-1-yl)-1,2-dihydroquinolin-2-one CAS No. 309739-06-8](/img/structure/B2795668.png)
1-Methyl-3-nitro-4-(pyrrolidin-1-yl)-1,2-dihydroquinolin-2-one
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Description
1-Methyl-3-nitro-4-(pyrrolidin-1-yl)-1,2-dihydroquinolin-2-one, also known as 1-MNPQ, is a synthetic compound with a wide range of scientific research applications. It is a member of the quinoline family, and is composed of a core quinoline ring with an attached nitro group and a pyrrolidine ring. 1-MNPQ has been studied for its potential to be used in a variety of applications, including as a fluorescent probe, an inhibitor of enzymes, and a photosensitizer.
Scientific Research Applications
Synthesis and Cycloaddition Reactions
Żmigrodzka et al. (2022) focused on the synthesis of pyrrolidines, including those related to 1-Methyl-3-nitro-4-(pyrrolidin-1-yl)-1,2-dihydroquinolin-2-one, through [3+2] cycloaddition reactions. This study highlights the potential for polar nature reactions and applications in medicine and industry (Żmigrodzka et al., 2022).
Methylation and Aqueous Reactions
Bunting and Meathrel (1974) researched methylation reactions of 4-nitroquinoline, leading to products related to 1-Methyl-3-nitro-4-(pyrrolidin-1-yl)-1,2-dihydroquinolin-2-one. Their work provides valuable information on the behavior of these compounds in aqueous solutions (Bunting & Meathrel, 1974).
Antiproliferative Activity
Luque-Agudo et al. (2018) explored the antiproliferative activity of 2-glyco-3-nitro-1,2-dihydroquinolines, closely related to the chemical . Their findings indicate the potential for low micromolar range activity against human tumor cell lines (Luque-Agudo et al., 2018).
Synthesis and Applications in Medicine
Further supporting the relevance of this compound in medicinal chemistry, other studies have also investigated the synthesis and application of similar compounds in medical fields. These studies explore various synthetic methods and potential biological effects, underscoring the significance of 1-Methyl-3-nitro-4-(pyrrolidin-1-yl)-1,2-dihydroquinolin-2-one in scientific research (Bermudez et al., 2011).
properties
IUPAC Name |
1-methyl-3-nitro-4-pyrrolidin-1-ylquinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-15-11-7-3-2-6-10(11)12(16-8-4-5-9-16)13(14(15)18)17(19)20/h2-3,6-7H,4-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCSGQHBMDVODV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-nitro-4-(pyrrolidin-1-yl)-1,2-dihydroquinolin-2-one |
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